Selective Acetylcholinesterase Inhibition: 18-Fold Selectivity Over Butyrylcholinesterase
Stevensine demonstrates selective inhibition of acetylcholinesterase (AChE) with an IC50 of 7.8 ± 1.5 µM, while exhibiting markedly weaker inhibition of butyrylcholinesterase (BuChE) with an IC50 of 141.6 ± 34.0 µM, corresponding to an 18.2-fold selectivity ratio favoring AChE [1]. In contrast, the structurally related alkaloid pseudozoanthoxanthin displays non-selective dual cholinesterase inhibition with AChE IC50 of 12.2 ± 1.4 µM and BuChE IC50 of 14.6 ± 5.4 µM—a selectivity ratio of only 1.2-fold [1]. Hymenialdisine, another C11N5 family member, shows no detectable cholinesterase inhibition under identical assay conditions (IC50 values not determined) [1]. The substantial divergence in BuChE inhibitory potency (Stevensine: 141.6 µM vs. Pseudozoanthoxanthin: 14.6 µM) highlights a fundamental difference in target engagement attributable to structural features unique to Stevensine.
| Evidence Dimension | Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory potency |
|---|---|
| Target Compound Data | AChE IC50 = 7.8 ± 1.5 µM; BuChE IC50 = 141.6 ± 34.0 µM |
| Comparator Or Baseline | Pseudozoanthoxanthin: AChE IC50 = 12.2 ± 1.4 µM, BuChE IC50 = 14.6 ± 5.4 µM; Hymenialdisine: n.d. (not determined, no inhibition detected) |
| Quantified Difference | Stevensine BuChE IC50 is 9.7-fold higher (weaker) than Pseudozoanthoxanthin; AChE/BuChE selectivity ratio: Stevensine = 18.2-fold, Pseudozoanthoxanthin = 1.2-fold |
| Conditions | In vitro enzyme inhibition assay; hAChE (human acetylcholinesterase) and eqBuChE (equine butyrylcholinesterase); data compiled from identical assay conditions as reported in comparative study |
Why This Matters
This pronounced selectivity for AChE over BuChE is a critical differentiator for researchers developing CNS-targeted cholinesterase inhibitors, as BuChE inhibition is associated with peripheral cholinergic side effects; Stevensine's 18-fold window contrasts sharply with non-selective comparators and guides procurement for neurodegeneration screening cascades.
- [1] Oliveira, M.; et al. Table 2: Cholinesterase and BACE-1 Inhibitory Activities of Marine Alkaloids. Int. J. Mol. Sci. 2023, 24(4), 4399. View Source
